molecular formula C21H22N6O B11231983 N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11231983
M. Wt: 374.4 g/mol
InChI Key: BUQDSVYTUOTJGG-UHFFFAOYSA-N
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Description

N4-(4-METHOXYPHENYL)-1-PHENYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with methoxyphenyl, phenyl, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-METHOXYPHENYL)-1-PHENYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N4-(4-METHOXYPHENYL)-1-PHENYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction may produce reduced derivatives with modified functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-METHOXYPHENYL)-1-PHENYL-N6-PROPYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a valuable compound for therapeutic research .

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C21H22N6O/c1-3-13-22-21-25-19(24-15-9-11-17(28-2)12-10-15)18-14-23-27(20(18)26-21)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H2,22,24,25,26)

InChI Key

BUQDSVYTUOTJGG-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC

Origin of Product

United States

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